(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
Description
The compound “(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid” is a structurally complex molecule featuring a pyrazole core substituted with a p-tolyl group, a (Z)-configured α,β-unsaturated cyanoester moiety, and a terminal propanoic acid chain. A closely related analog, 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid, replaces the p-tolyl substituent with a 3,4-dimethoxyphenyl group, altering lipophilicity and electronic conjugation .
Properties
IUPAC Name |
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-26-19(25)15(11-20)10-16-12-22(9-8-17(23)24)21-18(16)14-6-4-13(2)5-7-14/h4-7,10,12H,3,8-9H2,1-2H3,(H,23,24)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFOIZLVWSCQX-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C)CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C)CCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is C₁₈H₁₇N₃O₄, with a molecular weight of 339.35 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are key findings from recent studies:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related pyrazole compounds. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | S. aureus | 25 | |
| Pyrazole Derivative B | E. coli | 30 |
Anticancer Activity
In vitro studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. For example, (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid has been evaluated for its cytotoxic effects on several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 |
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells, leading to reduced cell viability.
- Antioxidant Activity : The presence of functional groups in the structure may contribute to antioxidant properties, which can protect cells from oxidative stress.
Case Studies
One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid. The study found that modifications to the pyrazole ring significantly affected both antimicrobial and anticancer activity, suggesting that structural optimization could enhance therapeutic efficacy.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The p-tolyl group in the target compound enhances lipophilicity compared to the polar 3,4-dimethoxyphenyl analog, which may improve membrane permeability in biological systems.
- Functional Group Impact: The propanoic acid terminus distinguishes the target compound from ester-based analogs (e.g., 6a, 8), conferring higher aqueous solubility and enabling salt formation or coordination with metal ions. The (Z)-cyanoethoxypropenyl group likely enhances conjugation and rigidity compared to saturated chains.
Physicochemical Properties
- Solubility: The propanoic acid group enhances water solubility relative to ester analogs (e.g., 6a), though the p-tolyl substituent moderates this effect.
- Acidity: The propanoic acid (pKa ~4.8) is deprotonated at physiological pH, enabling ionic interactions absent in neutral esters.
Q & A
Q. Advanced
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups at the p-tolyl position .
- Bioisosteric replacement : Replace the thiazolidinone ring with oxazolidinone to assess impact on enzyme inhibition .
- Dose-response assays : Measure IC₅₀ values across derivatives to correlate structural changes with potency .
What are the primary biological targets or pathways investigated for this compound?
Basic
Research focuses on:
- Enzyme inhibition : COX-2, tyrosine kinases, and ATP-binding proteins due to the thiazolidinone moiety .
- Anticancer activity : Apoptosis induction in MCF-7 cells via caspase-3 activation .
- Antimicrobial targets : Disruption of bacterial cell wall synthesis pathways .
How can solubility challenges in biological assays be addressed methodologically?
Q. Advanced
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Prodrug design : Introduce ester groups (e.g., ethyl esters) to enhance lipophilicity, followed by hydrolysis in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve aqueous dispersion .
What computational approaches are used to model this compound’s interactions with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : Assess binding stability with COX-2 over 100 ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites .
- QSAR models : Relate logP and polar surface area to antimicrobial activity .
What stability considerations are critical under different storage conditions?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the cyano group .
- Solution stability : Avoid prolonged storage in basic aqueous media (pH >8) to prevent ester hydrolysis .
How should researchers analyze and reconcile conflicting bioactivity data across studies?
Q. Advanced
- Meta-analysis : Pool data from multiple assays (e.g., MTT vs. resazurin) to identify protocol-dependent variability .
- Dose standardization : Normalize results to molar concentrations rather than mass/volume .
- Orthogonal assays : Validate antiproliferative activity using both flow cytometry (apoptosis) and colony formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
